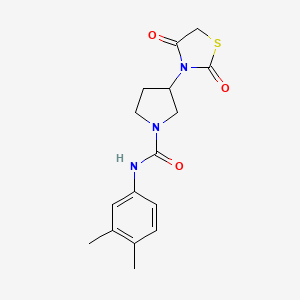
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 333.41 g/mol
- Purity : Typically around 95%
The compound features a thiazolidinone core, which is known for its diverse biological activities, particularly in the realm of diabetes and cancer research.
Synthesis
The synthesis of this compound generally involves multi-step reactions, including the formation of the thiazolidinone ring and subsequent amidation reactions. The typical synthetic route includes:
- Formation of Thiazolidinone : Utilizing 2,4-dioxothiazolidine as a precursor.
- Amidation : Reacting with appropriate amines to form the final compound.
The reaction conditions often involve organic bases and solvents such as dichloromethane or DMF under controlled temperatures .
Antidiabetic Properties
Research has shown that compounds containing the thiazolidinone moiety exhibit significant antidiabetic effects. For instance, derivatives of thiazolidinediones (TZDs) have been linked to insulin sensitization. Studies indicate that this compound may enhance glucose uptake in muscle cells and improve insulin sensitivity .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazolidinone derivatives. The compound has demonstrated activity against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Antidiabetic Effects : A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin signaling pathways .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-3-4-12(7-11(10)2)17-15(21)18-6-5-13(8-18)19-14(20)9-23-16(19)22/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGIRSMQONAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














